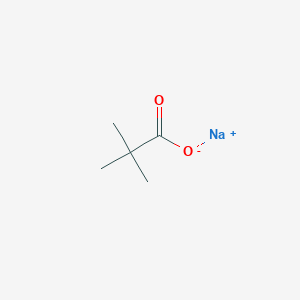
2-Methyl-1-naphthoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of multisubstituted 1-naphthoic acids, including 2-Methyl-1-naphthoic acid, can be efficiently achieved via Ru-catalyzed C-H activation and double alkyne annulation under air, utilizing atmospheric oxygen as the sole oxidant. This method demonstrates high atom and step economies, facilitating the conversion of products into diverse polycyclic molecules (Chen et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-naphthoic acid and 2-naphthoic acid has been studied to determine the degree of disorder in the carboxylic acid groups. 1-Naphthoic acid displays complete order with specific bond lengths and angles, while 2-naphthoic acid shows significant disorder, particularly in the carboxylic acid group. The acid molecules form cyclic dimers about inversion centers, contributing to the stability of the structure (Fitzgerald & Gerkin, 1993).
Chemical Reactions and Properties
2-Methyl-1,4-naphthoquinone, a derivative of 2-Methyl-1-naphthoic acid, can be synthesized through a series of steps starting from 2-naphthoic acid. This process involves methylation, oxidation, and reduction reactions, highlighting the chemical versatility of the naphthoic acid derivatives (Phillips et al., 1952).
Physical Properties Analysis
The study of luminescence properties of naphthoic acids, including 1-naphthoic acid and 2-naphthoic acid, in different polymeric systems has revealed significant insights into their room temperature phosphorescence and fluorescence characteristics. These properties are influenced by the nature of the polymer, indicating the potential for diverse applications in material science (Gahlaut et al., 2013).
Aplicaciones Científicas De Investigación
Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons : Research indicates that 2-Methyl-1-naphthoic acid is involved in the anaerobic degradation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon, by sulfate-reducing bacteria. This compound is a central metabolite in this process, suggesting its role in environmental bioremediation and microbial metabolism of hydrocarbons (Meckenstock, Safinowski, & Griebler, 2004).
Luminescence Characteristics in Polymers : A study on the luminescence properties of 1-naphthoic acid and 2-naphthoic acid in various polymeric systems found that these compounds exhibit distinct luminescence behaviors, which are influenced by the type of polymer and the nature of hydrogen bonding. This suggests potential applications in materials science, particularly in the development of luminescent materials (Gahlaut et al., 2013).
Transformation by Cunninghamella elegans : Research has shown that Cunninghamella elegans, a type of fungus, can metabolize 2-methylnaphthalene, leading to the formation of various compounds including 2-naphthoic acid. This transformation process highlights the potential use of microorganisms in the degradation or modification of complex organic compounds (Cerniglia, Lambert, Miller, & Freeman, 1984).
Biomarkers for Monitoring Biodegradation : Metabolic biomarkers, including 2-naphthoic acid, have been identified for monitoring the anaerobic biodegradation of naphthalene in situ. The presence of these biomarkers in groundwater samples from contaminated sites confirms the active biodegradation pathways (Phelps, Battistelli, & Young, 2002).
Enzymatic Synthesis in Antibiotic Production : 2-Methyl-1-naphthoic acid is structurally related to naphthoic acids synthesized by specific enzymes in the production of certain antibiotics. An example is the synthesis of the naphthoic acid moiety in neocarzinostatin, an antitumor antibiotic, by an iterative type I polyketide synthase (Sthapit et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-methylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDYGICHBLYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166274 | |
| Record name | 2-Methyl-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-naphthoic acid | |
CAS RN |
1575-96-8 | |
| Record name | 2-Methyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















